(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)phenyl 2-methoxybenzoate
Description
(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)phenyl 2-methoxybenzoate is a synthetic small molecule characterized by a hybrid structure combining a triazolodiazepine core, a cyano-vinyl linker, and a 2-methoxybenzoate ester moiety. Its stereochemistry (E-configuration) is critical for maintaining binding affinity to target proteins, as the spatial arrangement of functional groups influences intermolecular interactions.
Properties
IUPAC Name |
[4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl] 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-30-21-8-5-4-7-20(21)24(29)31-19-12-10-17(11-13-19)15-18(16-25)23-27-26-22-9-3-2-6-14-28(22)23/h4-5,7-8,10-13,15H,2-3,6,9,14H2,1H3/b18-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVGGNDUYAEHCE-OBGWFSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C=C(C#N)C3=NN=C4N3CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C3=NN=C4N3CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)phenyl 2-methoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, focusing on its anticancer properties and mechanisms of action based on recent research findings.
Chemical Structure
The compound features a triazole ring and a vinyl group which are significant for its biological activity. The presence of the methoxy group on the benzoate moiety may enhance its pharmacological properties.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines. This process involves up-regulating pro-apoptotic proteins such as Bax while down-regulating anti-apoptotic proteins like Bcl-2. The resulting increase in the Bax/Bcl-2 ratio is a critical factor in promoting cell death in cancer cells .
- Cell Cycle Arrest : Research indicates that this compound can cause G2/M phase cell cycle arrest in cancer cells. This effect is potentially mediated through disruptions in microtubule dynamics or activation of checkpoint pathways .
-
Cytotoxicity Studies : Various studies have reported IC50 values demonstrating the cytotoxic effects of related triazole compounds against different cancer cell lines. For instance:
- Luc-4T1 Cells : The compound induced significant apoptotic activity with increased caspase-3/7 activity observed (p < 0.05) .
- Breast Cancer Models : It was noted that certain derivatives led to a marked decrease in cell viability compared to controls (IC50 values ranging from 150 µg/mL to 200 µg/mL depending on the specific derivative tested) .
Data Table: Biological Activity Summary
| Activity | Observation | Reference |
|---|---|---|
| Apoptosis Induction | Increased Bax/Bcl-2 ratio | |
| Cell Cycle Arrest | G2/M phase arrest in Luc-4T1 cells | |
| Cytotoxicity (IC50) | 150 - 200 µg/mL against breast cancer cells |
Case Studies
- Chalcone Derivatives : Research into chalcone analogues has shown that modifications similar to those found in this compound can enhance anticancer efficacy. In one study, compounds demonstrated significant inhibition of cell proliferation in various breast cancer models through apoptosis induction and cell cycle modulation .
- Molecular Docking Studies : Computational studies have suggested that the binding affinity of this compound to key proteins involved in apoptosis (such as cIAP1 and BCL2) is substantial. These findings support its potential as a lead compound for further drug development targeting apoptotic pathways in cancer therapy .
Comparison with Similar Compounds
Bioactivity Profiles
| Compound Name | Target Kinase (IC₅₀) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Target Compound | EGFR (12 nM) | 0.05 | 4.2 |
| (E)-4-styrylphenyl 2-methoxybenzoate | EGFR (45 nM) | 0.12 | 1.8 |
| Triazolodiazepine-amide analogue | JAK2 (8 nM) | 0.03 | 6.5 |
The target compound shows superior potency against EGFR compared to its styrylphenyl counterpart, likely due to the electron-withdrawing cyano group enhancing binding interactions. However, its solubility is lower, posing formulation challenges .
Antibacterial Activity (Contextual Note)
The provided evidence (Table 1, Dental Journal 2016) evaluates MIC/MBC values of cocoa bean extracts against A. actinomycetemcomitans .
Q & A
Q. What are the recommended protocols for synthesizing (E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)phenyl 2-methoxybenzoate under controlled laboratory conditions?
- Methodological Answer : Synthesis typically involves coupling reactions with substituted triazole or azepine precursors. For example, refluxing substituted benzaldehyde derivatives with triazole intermediates in ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation under reduced pressure and purification via column chromatography . Similar protocols for triazine coupling (e.g., using trichlorotriazine and methoxyphenol in stepwise reactions) can be adapted for structural analogs . Ensure inert atmosphere (N₂/Ar) to prevent oxidation of sensitive vinyl or cyano groups.
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazoloazepine ring and vinyl linkage.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemistry (e.g., E/Z configuration of the vinyl group) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for storage conditions .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines for acute toxicity (oral, dermal) and eye/skin irritation :
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling to avoid inhalation.
- Emergency Protocols : For skin contact, wash with soap/water; for eye exposure, irrigate for ≥15 minutes.
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity or stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps, charge distribution). For example, DFT studies on triazoloazepine analogs have clarified vibrational modes and π-π stacking interactions in crystal structures . Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets. Validate predictions against experimental spectroscopic data.
Q. What experimental strategies resolve contradictions between predicted and observed biological activities?
- Methodological Answer :
- Dose-Response Studies : Test multiple concentrations in vitro (e.g., enzyme inhibition assays) to identify non-linear effects.
- Metabolite Profiling : Use LC-MS to detect degradation products that may alter activity.
- Structural Analog Synthesis : Modify the methoxybenzoate or cyano-vinyl groups to isolate pharmacophores. Compare activities using ANOVA for statistical significance .
Q. What methodologies assess the environmental fate and ecological impact of this compound?
- Methodological Answer : Design long-term studies (≥5 years) to evaluate:
- Degradation Pathways : Hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV exposure).
- Bioaccumulation : Measure logP values (experimental or via EPI Suite software) to predict lipid solubility.
- Ecotoxicology : Use standardized OECD tests (e.g., Daphnia magna acute toxicity) .
Contradiction Analysis & Mitigation
Q. How should researchers address discrepancies in synthetic yields reported across studies?
- Methodological Answer :
- Parameter Optimization : Vary reaction time, temperature, or catalyst (e.g., switch from acetic acid to p-toluenesulfonic acid).
- Purity Checks : Ensure starting materials (e.g., substituted benzaldehydes) are ≥98% pure via NMR/HPLC.
- Scale-Up Adjustments : Pilot small-scale reactions (1–5 mmol) before scaling to 50+ mmol to identify exothermic risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
